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trans-Zeatin-13C,d2 -

trans-Zeatin-13C,d2

Catalog Number: EVT-13573503
CAS Number:
Molecular Formula: C10H13N5O
Molecular Weight: 222.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trans-Zeatin-13C,d2 is a deuterated form of trans-zeatin, a naturally occurring cytokinin that plays a critical role in plant growth and development. Cytokinins are a class of plant hormones that regulate various physiological processes, including cell division, shoot and root growth, and leaf senescence. Trans-zeatin was first identified in maize (Zea mays) and has since been recognized for its significant biological activities.

Source

Trans-zeatin is primarily derived from natural sources such as maize kernels, where it was originally isolated. Additionally, various yeast strains have been found capable of synthesizing zeatin, highlighting its presence in diverse organisms. For instance, certain strains of Sporobolomyces roseus and Metschnikowia pulcherrima have shown significant production levels of zeatin in culture .

Classification

Trans-zeatin belongs to the group of cytokinins, which are classified as purine derivatives. It has the following chemical structure:

  • Molecular Formula: C10H13N5O
  • CAS Number: 1637-39-4
  • Molecular Weight: 219.243 g/mol
Synthesis Analysis

Methods

The synthesis of trans-zeatin can be achieved through several methods, primarily focusing on the reaction between trans-4-amino-2-methyl-2-butenol and 6-chloropurine. This reaction typically involves the following steps:

  1. Preparation of Intermediate: The synthesis begins with the formation of trans-4-amino-2-methyl-2-butenol.
  2. Reaction with 6-Chloropurine: This intermediate is then reacted with 6-chloropurine in a solvent such as n-butanol, often under reflux conditions for an extended period (e.g., 18 hours).
  3. Purification: The resulting mixture is washed with water and extracted with an organic solvent like ethyl acetate to isolate the product .

Technical Details

Recent advancements include methods utilizing ionic liquids to enhance the efficiency and yield of trans-zeatin synthesis, addressing issues related to solubility and purification challenges associated with traditional methods .

Molecular Structure Analysis

Structure

Trans-zeatin features a purine base structure with a side chain that includes an isoprenoid moiety. The structural representation can be summarized as follows:

  • Core Structure: The purine ring system is substituted at the 6-position with an isoprenoid side chain.
  • Stereochemistry: The compound exists predominantly in the trans configuration, which is crucial for its biological activity.

Data

The molecular structure can be represented by its InChI key:

InChI 1S C10H13N5O c1 7 4 16 2 3 11 9 8 10 13 5 12 8 15 6 14 9 h2 5 6 16H 3 4H2 1H3 H2 11 12 13 14 15 b7 2 \text{InChI 1S C10H13N5O c1 7 4 16 2 3 11 9 8 10 13 5 12 8 15 6 14 9 h2 5 6 16H 3 4H2 1H3 H2 11 12 13 14 15 b7 2 }
Chemical Reactions Analysis

Reactions

Trans-zeatin participates in various chemical reactions typical for cytokinins:

  1. Oxidation: It can undergo oxidation reactions leading to the formation of different zeatin derivatives.
  2. Reduction: Reduction processes may convert trans-zeatin into dihydrozeatin forms.
  3. Substitution Reactions: Substitution reactions are also common due to the presence of reactive functional groups on the purine ring.

These reactions are fundamental for understanding its metabolic pathways within plants and potential modifications for synthetic applications .

Mechanism of Action

Process

Trans-zeatin functions primarily through binding to specific receptors known as Arabidopsis histidine kinases (AHK). Upon binding:

  1. Signal Transduction: This interaction triggers a cascade of signaling events that promote cellular responses associated with growth and differentiation.
  2. Gene Expression Modulation: Trans-zeatin influences gene expression related to cell division and growth regulation.

Data

The binding affinity of trans-zeatin to AHK3 has been quantified with a dissociation constant (K_D) value of approximately 1.3 nM, indicating its potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Trans-zeatin exhibits several notable physical properties:

  • Melting Point: Approximately 207 °C
  • Boiling Point: Predicted around 395 °C
  • Density: Approximately 1.40 g/cm³
  • Solubility: Freely soluble in acetic acid and water; practically insoluble in organic solvents like hexane .

Chemical Properties

The compound's chemical stability and reactivity are influenced by its functional groups, making it suitable for various applications in plant biology and biochemistry.

Applications

Scientific Uses

Trans-zeatin has extensive applications in scientific research and agriculture:

  1. Plant Growth Regulation: It is widely used as a plant growth regulator to enhance shoot formation and callus growth in tissue culture systems.
  2. Research Tool: In biochemical studies, trans-zeatin serves as a standard for investigating cytokinin metabolism and signaling pathways.
  3. Therapeutic Potential: Emerging research suggests potential neuroprotective effects against oxidative stress in neuronal cells, indicating applications beyond plant biology .
Biosynthesis and Metabolic Pathways of Isotopically Labeled Cytokinins

Enzymatic Mechanisms of trans-Zeatin Biosynthesis in Plant Systems

Role of CYP735A Monooxygenases in trans-Zeatin Side-Chain Hydroxylation

The biosynthesis of trans-zeatin (tZ) in plants relies critically on cytochrome P450 monooxygenases of the CYP735A family. These enzymes catalyze the hydroxylation of the isopentenyl side chain of iP-type (isopentenyladenine) cytokinin precursors, converting iP ribotides (iPRPs) into trans-zeatin ribotides (tZRPs). This reaction introduces a hydroxyl group specifically in the trans configuration at the terminal carbon of the side chain [1] [2]. The CYP735A enzymes are localized to the endoplasmic reticulum and exhibit distinct expression patterns:

  • Dual localization: In Arabidopsis thaliana, CYP735A1/A2 are root-specific, while in rice (Oryza sativa), CYP735A3/A4 function in both roots and shoots to regulate systemic tZ distribution [2].
  • Catalytic specificity: CYP735A enzymes exclusively hydroxylate iP nucleotides (iPRMP) rather than free bases or nucleosides. This substrate selectivity ensures that tZ biosynthesis occurs primarily at the nucleotide level prior to activation [1].
  • Regulation by nitrogen: Expression of CYP735A genes is induced by nitrate-specific signals in Arabidopsis and glutamine-derived metabolites in rice, linking tZ production to nitrogen availability [2] [9].

Table 1: Functional Characteristics of CYP735A Enzymes in Model Plants

SpeciesGeneTissue SpecificityPrimary SubstrateNitrogen Regulation
Arabidopsis thalianaCYP735A1RootsiP ribotidesNitrate-dependent
Arabidopsis thalianaCYP735A2RootsiP ribotidesNitrate-dependent
Oryza sativa (Rice)CYP735A3Roots/ShootsiP ribotidesGlutamine/Nitrate
Oryza sativa (Rice)CYP735A4Roots/ShootsiP ribotidesGlutamine/Nitrate

Loss-of-function mutants (cyp735a3 cyp735a4 in rice) exhibit severe growth retardation due to reduced tZ-type cytokinin pools, confirming their non-redundant role in tZ biosynthesis [2].

Isotope-Labeled Precursor Integration in De Novo Cytokinin Synthesis

The synthesis of isotopically labeled trans-zeatin (trans-zeatin-13C,d2) exploits the de novo cytokinin pathway by incorporating stable isotope-tagged precursors. Key mechanisms include:

  • Isotope delivery: 13C-labeled adenosine phosphates (e.g., AMP-13C) or deuterated isopentenyl diphosphate (IPP-d2) serve as precursors for IPT (isopentenyltransferase) enzymes. IPT catalyzes the transfer of the isopentenyl moiety to AMP, forming iP ribotides—the direct substrates for CYP735A [2] [7].
  • Enzymatic processing: CYP735A hydroxylates iP-13C/d2 ribotides using molecular oxygen, retaining the isotopic labels in the resultant trans-zeatin-13C,d2 ribotides. Subsequent hydrolysis by phosphoribohydrolases (e.g., LOG enzymes) yields the active free base form [1] [9].
  • Tracer applications: trans-Zeatin-13C,d2 enables precise tracking of:
  • Long-distance translocation via xylem/phloem
  • Metabolic conversion to storage forms (e.g., O-glucosides)
  • Degradation by cytokinin oxidases/dehydrogenases (CKXs) [6] [10].

This labeling strategy circumvents interference from endogenous cytokinin pools, allowing quantitative assessment of tZ turnover and compartmentalization in plants [7].

Microbial Biosynthesis of trans-Zeatin Derivatives

Yeast-Based Production Systems for Labeled Phytohormones

Yeasts serve as efficient heterologous platforms for producing isotopically labeled trans-zeatin due to their inherent capacity for cytokinin synthesis and genetic tractability:

  • Native production: Basidiomycetous yeasts like Sporobolomyces roseus synthesize tZ de novo, yielding up to 8,850 ng/g dry biomass. Taphrina spp. (ascomycetes) produce ~5,166 ng/g, often exceeding plant-derived concentrations [3].
  • Isotope incorporation: Culturing yeasts in 13C-glucose or D2O media results in endogenous production of labeled tZ via:
  • De novo purine biosynthesis generating 13C-adenine nucleotides
  • Mevalonate pathway yielding deuterated IPP [3] [6].
  • Engineered systems: Expression of plant IPT and CYP735A genes in Saccharomyces cerevisiae enhances labeled tZ output by channeling carbon flux toward iP and tZ ribotide synthesis [6].

Table 2: Microbial Production Efficiency of Labeled trans-Zeatin

Microbial SystemProduction Yield (ng/g dry weight)Labeling StrategyKey Pathways Utilized
Sporobolomyces roseus (Wild-type)8,85013C-glucoseDe novo purine + Mevalonate
Taphrina sp. (Wild-type)5,166D2ODe novo purine + Mevalonate
Saccharomyces cerevisiae (Engineered)2,200*13C-glucose/D2OHeterologous IPT+CYP735A

*Estimated yield based on phytohormone production literature [3] [6].

tRNA-Independent Synthesis Pathways in Fungal Species

While tRNA degradation traditionally contributes to cis-zeatin (cZ) pools, some fungi utilize tRNA-independent routes for trans-zeatin production:

  • Direct adenylate isopentenylation: Methylobacteria (Methylobacterium spp.) express dimethylallyl transferases (DMATs) that isopentenylate AMP directly, forming iP nucleotides. Subsequent hydroxylation by unidentified P450s generates tZ without tRNA intermediates [7].
  • miaA mutant studies: Disruption of the tRNA isopentenyltransferase gene (miaA) in Methylobacterium extorquens abolishes tRNA-derived zeatin but does not affect secreted tZ levels. This confirms the existence of de novo pathways independent of tRNA turnover [7].
  • Fungal P450 diversity: Genome mining reveals putative CYP735-like P450s in Taphrina and Sporobolomyces, suggesting convergent evolution of tZ-specific hydroxylases in fungi [3] [6].

These pathways enable high-yield trans-zeatin-13C,d2 production in microbial systems, avoiding the kinetic limitations of plant-based synthesis.

Table 3: Technical Specifications of trans-Zeatin-13C,d2

ParameterSpecificationAnalytical Method
Chemical Name(E)-4,4-dideuterio-2-methyl-4-(7H-purin-6-ylamino)(2-13C)but-2-en-1-olIUPAC Nomenclature
CAS Number1287206-71-6Registry Database
Molecular FormulaC⁹CH₁₁D₂N₅OHigh-Resolution Mass Spectrometry
Molecular Weight222.248 g/molCalculated from Formula
Isotopic Enrichment13C (≥99%), D (≥98%)Isotope Ratio Mass Spectrometry
Storage Conditions-20°C (solid)Stability Studies
Primary Applications- Metabolic flux tracing - Quantitative MS internal standard - Transport studiesScientific Literature

Data compiled from commercial and research sources [5] [8].

Properties

Product Name

trans-Zeatin-13C,d2

IUPAC Name

(E)-4,4-dideuterio-2-methyl-4-(7H-purin-6-ylamino)(213C)but-2-en-1-ol

Molecular Formula

C10H13N5O

Molecular Weight

222.25 g/mol

InChI

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i3D2,7+1

InChI Key

UZKQTCBAMSWPJD-IYSBKMDRSA-N

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO

Isomeric SMILES

[2H]C([2H])(/C=[13C](\C)/CO)NC1=NC=NC2=C1NC=N2

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